![molecular formula C10H8N2O4 B3023333 N-Ethyl-3-nitrophthalimide CAS No. 2778-84-9](/img/structure/B3023333.png)
N-Ethyl-3-nitrophthalimide
Overview
Description
“N-Ethyl-3-nitrophthalimide” is a chemical compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 . It is derived from 3-Nitrophthalimide, which has a molecular formula of C8H4N2O4 and a molecular weight of 192.13 .
Synthesis Analysis
The synthesis of N-substituted 3-nitrophthalimides, such as N-Ethyl-3-nitrophthalimide, involves the dehydrative condensation of phthalic anhydride at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides are popular alternative approaches . A specific synthesis of N-Ethyl-3-nitrophthalimide involves the ethylation of 3-Nitrophthalimide with iodoethane .Molecular Structure Analysis
The molecular structure of N-Ethyl-3-nitrophthalimide can be analyzed using techniques such as mass spectrometry. Mass spectrometry manipulates the molecules by converting them into ions using various ionization sources. With high-resolution mass spectrometry, accurate molecular weights of the intact molecular ions can be measured so that they can be assigned a molecular formula with high confidence .Chemical Reactions Analysis
The chemical reactions involving N-Ethyl-3-nitrophthalimide can be understood in the context of the reactions of phthalimides. The most important synthesis of phthalimides is the dehydrative condensation of phthalic anhydride at high temperatures with primary amines . The N-substituted 3-nitrophthalimides are known to possess antibacterial, analgesic, and vasodilative activity .Scientific Research Applications
Drug Synthesis
“N-Ethyl-3-nitrophthalimide” is used in the synthesis of various drugs . The unique chemical structure of this compound makes it a valuable component in pharmaceutical chemistry. It can be used to create a variety of N-substituted 3-nitrophthalimides, which are important in drug synthesis .
Manufacturing Technology
This compound plays a significant role in manufacturing technology . Its unique properties allow it to be used in the production of various materials and products. The details of its application in this field are proprietary and not publicly available .
Biological Activity
“N-Ethyl-3-nitrophthalimide” has potential biological activity. While the specifics of its biological activity are not fully understood, ongoing research is exploring its potential uses in this field.
Chemical Research
This compound is used extensively in chemical research. Its unique properties make it a valuable tool for scientists studying various chemical reactions and processes.
Material Science
“N-Ethyl-3-nitrophthalimide” is also used in material science. Its unique properties can be leveraged to create new materials with desired characteristics.
Industrial Applications
This compound has various industrial applications. It can be used in the production of dyes, resins, and other industrial products.
Safety And Hazards
Safety data sheets suggest that N-Ethyl-3-nitrophthalimide should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and protective equipment, including chemical impermeable gloves, should be worn. The compound should be used only in well-ventilated areas .
Future Directions
properties
IUPAC Name |
2-ethyl-4-nitroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-2-11-9(13)6-4-3-5-7(12(15)16)8(6)10(11)14/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJQZKXNQMOMHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288942 | |
Record name | N-Ethyl-3-nitrophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00288942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-3-nitrophthalimide | |
CAS RN |
2778-84-9 | |
Record name | 2778-84-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58185 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Ethyl-3-nitrophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00288942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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